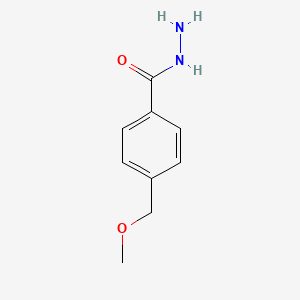

4-(Methoxymethyl)benzohydrazide

Overview

Description

4-(Methoxymethyl)benzohydrazide is a chemical compound with the molecular formula C9H12N2O2. It is related to benzoic acid, which is one of the most common organic acids in the Earth’s atmosphere .

Synthesis Analysis

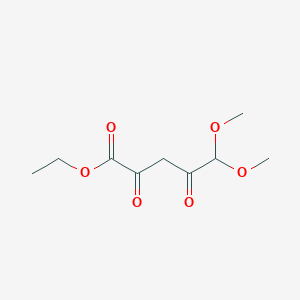

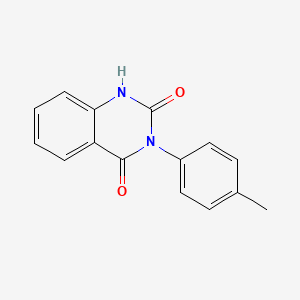

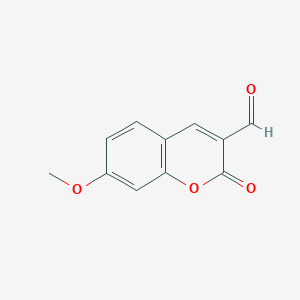

The synthesis of related compounds involves radical processes, which are not commonly used in a laboratory setting due to the requirement of expensive devices, notable toxicity of reagents and products, and a high risk of explosion . The synthesis process involves the preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .Molecular Structure Analysis

The molecular structure of a benzoylhydrazine bearing an ether group, 4-[(4-methylbenzyl)oxy]benzohydrazide, C15H16N2O2, has been described . The supramolecular structures of these compounds are governed by N—H N and N—H O hydrogen-bonding interactions .Chemical Reactions Analysis

The reaction mechanism of benzoic acid with OH, NO3, and SO4 radicals in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere were studied . The potential barriers of the elementary addition reactions of benzoic acid with OH radicals are lower than those of elementary abstraction reactions .Physical And Chemical Properties Analysis

Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . The physical and chemical properties of 4-(Methoxymethyl)benzohydrazide are not explicitly mentioned in the search results.Scientific Research Applications

Pharmaceutical Uses

Hydrazine-based compounds, including benzohydrazides, play a significant role in pharmaceutical research. Researchers explore their potential as drug candidates due to their anti-inflammatory properties . Additionally, they exhibit antibacterial, antifungal, and antitubercular activities, making them valuable for drug development . However, it’s essential to note that certain hydrazine derivatives used as rocket fuels can be toxic .

Ligand Precursors in Metal Coordination

Benzohydrazides serve as ligand precursors for bidentate Schiff base ligands in metal coordination chemistry . These ligands play a crucial role in forming stable complexes with metal ions, influencing catalysis, sensing, and other applications.

Crystal Engineering and Supramolecular Chemistry

The crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N0-[(thiophen-2-yl)methylidene]-derivative reveal interesting supramolecular arrangements driven by hydrogen bonding interactions . Understanding these structures aids in designing novel materials with specific properties.

Synthesis of Derivatives

Researchers have synthesized various derivatives of 4-(Methoxymethyl)benzohydrazide by modifying its structure. These derivatives may exhibit distinct properties, making them useful for specific applications .

Eco-Friendly Protocols and Complex Formation

(Z)-N′-(4-methoxybenzylidene)benzohydrazide and its nickel(II) complex were synthesized using eco-friendly methods . The structural properties of the complex were evaluated using spectroscopic techniques. Such complexes could find applications in catalysis or materials science.

Pesticide Development

While hydrazine-based compounds have been used as pesticides , further research could explore the potential of 4-(Methoxymethyl)benzohydrazide derivatives in pest control.

Safety and Hazards

properties

IUPAC Name |

4-(methoxymethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-6-7-2-4-8(5-3-7)9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYHECTXIMZTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279988 | |

| Record name | 4-(Methoxymethyl)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethyl)benzohydrazide | |

CAS RN |

1098351-03-1 | |

| Record name | 4-(Methoxymethyl)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098351-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methoxymethyl)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester](/img/structure/B3045476.png)

![3-[2-(2-Methoxyethoxy)ethoxy]thiophene](/img/structure/B3045491.png)